2-Methyl-1,1-bis(2-methylpropoxy)propane

Solvent Evaporation rate Thermal process

2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal or 1,1-diisobutoxy-2-methylpropane, is an acetal compound with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol. It is characterized as a colorless, clear liquid with a boiling point reported between 194°C and 197°C at 760 mmHg and a density of approximately 0.84 g/cm³.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 13262-24-3
Cat. No. B076010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,1-bis(2-methylpropoxy)propane
CAS13262-24-3
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCC(C)COC(C(C)C)OCC(C)C
InChIInChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3
InChIKeyPYLBPIIOEGWQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,1-bis(2-methylpropoxy)propane (CAS 13262-24-3): Chemical Class and Fundamental Properties for Procurement


2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal or 1,1-diisobutoxy-2-methylpropane, is an acetal compound with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol . It is characterized as a colorless, clear liquid with a boiling point reported between 194°C and 197°C at 760 mmHg and a density of approximately 0.84 g/cm³ [1]. This compound belongs to the class of geminal diethers, specifically derived from isobutyraldehyde and isobutanol, and is primarily utilized as a specialty solvent, a chemical intermediate, and a flavoring agent [2][3].

Why Generic Acetal Substitution is Inadvisable for 2-Methyl-1,1-bis(2-methylpropoxy)propane


Substituting 2-Methyl-1,1-bis(2-methylpropoxy)propane with other common acetals is not a straightforward process due to significant variations in physicochemical properties that directly impact application performance. Key attributes such as boiling point, specific gravity, water solubility, and logP differ markedly across the acetal class. These differences can fundamentally alter evaporation rates, phase partitioning in formulations, and stability under reactive conditions [1]. The data presented in the subsequent section quantifies these disparities, demonstrating that a simple, one-to-one replacement without re-optimization of process or formulation parameters could lead to compromised product quality, inconsistent reaction yields, or regulatory non-compliance.

Quantitative Evidence: Verifiable Differentiation of 2-Methyl-1,1-bis(2-methylpropoxy)propane (CAS 13262-24-3) vs. Analog Acetals


Elevated Boiling Point for 2-Methyl-1,1-bis(2-methylpropoxy)propane: Direct Comparison with Diethyl and Dimethyl Acetals

2-Methyl-1,1-bis(2-methylpropoxy)propane exhibits a significantly higher boiling point (194-197°C at 760 mmHg) compared to the more common acetal 1,1-diethoxyethane (102-103°C at 760 mmHg) and 1,1-dimethoxyethane (63-64.5°C at 760 mmHg) [1]. This 90-130°C difference provides a quantifiable basis for selecting this compound for applications requiring lower volatility and higher thermal stability.

Solvent Evaporation rate Thermal process

Reduced Water Solubility of 2-Methyl-1,1-bis(2-methylpropoxy)propane: Direct Comparison with Diethyl Acetal

The target compound demonstrates profoundly lower water solubility, estimated at 18.71 mg/L at 25°C [1]. In contrast, 1,1-diethoxyethane is reported as 'slightly soluble' in water , and 1,1-dimethoxyethane is fully 'miscible' with water . This order-of-magnitude difference in water affinity is a critical selection criterion.

Solvent Hydrophobicity Phase separation

Higher LogP (Partition Coefficient) for 2-Methyl-1,1-bis(2-methylpropoxy)propane: Class-Level Inference for Enhanced Lipophilicity

The estimated LogP (octanol-water partition coefficient) for 2-Methyl-1,1-bis(2-methylpropoxy)propane is 3.78 [1] or 4.10 [2]. This is substantially higher than the reported LogP of 0.84 for 1,1-dimethoxyethane [3], indicating a much stronger preference for non-polar environments.

Lipophilicity Formulation Membrane permeability

Synthesis Selectivity: A Quantifiable Distinction from Competing Byproducts in Isobutanol Conversion

During the catalytic synthesis from isobutanol, 2-Methyl-1,1-bis(2-methylpropoxy)propane is formed with 46% selectivity, a distinct and quantifiable outcome compared to the co-formation of 1-tert-butoxy-2-methylpropane (39% selectivity) and 2-methylpropyl 2-methylpropanoate (6% selectivity) at 43% isobutanol conversion .

Synthesis Process chemistry Selectivity

Key Research and Industrial Applications for 2-Methyl-1,1-bis(2-methylpropoxy)propane


Specialty Solvent for High-Boiling and Hydrophobic Reactions

Due to its elevated boiling point (194-197°C) and low water solubility (est. 18.71 mg/L) , 2-Methyl-1,1-bis(2-methylpropoxy)propane is an ideal candidate as a specialty solvent for reactions that require sustained heating, such as high-temperature condensations or polymerizations, or those that are sensitive to water. Its high logP (3.78-4.10) further supports its use as a non-polar phase in biphasic reactions [1].

Hydrophobic Intermediate for Fragrance and Flavor Formulations

The compound's characteristic as a colorless clear liquid with a specific gravity of 0.823-0.829 [2] and low water solubility makes it a suitable ingredient for creating water-resistant fragrance and flavor formulations. Its classification as a flavoring agent and its inclusion in the Council of Europe (CoE) list (Number 10025) support its use in this regulated space [3].

High-Temperature Distillation and Purification Processes

The significant boiling point differential (+91-94°C compared to 1,1-diethoxyethane) allows for straightforward separation of 2-Methyl-1,1-bis(2-methylpropoxy)propane from lower-boiling acetals and solvents via simple distillation . This facilitates easier purification and recovery in industrial-scale processes, reducing energy costs and improving product purity.

Target Compound in Catalytic Synthesis Optimization Studies

With a known and quantifiable selectivity of 46% in isobutanol conversion reactions , this compound serves as a specific target for process chemists aiming to optimize catalyst performance and reaction conditions. This quantitative baseline is essential for evaluating new catalytic systems or adjusting parameters to improve yield and reduce byproduct formation.

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